Cas no 1450-72-2 (2'-Hydroxy-5'-methylacetophenone)

2'-Hydroxy-5'-methylacetophenone structure
1450-72-2 structure
Produktname:2'-Hydroxy-5'-methylacetophenone
CAS-Nr.:1450-72-2
MF:C9H10O2
MW:150.1745
MDL:MFCD00002380
CID:41383
PubChem ID:15068

2'-Hydroxy-5'-methylacetophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(2-Hydroxy-5-methylphenyl)ethanone
    • 1-(2-hydroxy-5-methylphenyl)-ethanon
    • 1-Hydroxy-2-acetyl-4-methylbenzene
    • 2’-Hydroxy-5’-methylacetophenon
    • 5’-Methyl-2’-hydroxyacetophenone
    • Acetophenone, 2'-hydroxy-5'-methyl-
    • Acetophenone,2’-hydroxy-5’-methyl- Ethanone,1-(2-hydroxy-5-methylphenyl)- o-Acetyl-p-cresol
    • 1-(2-HYDROXY-5-METHYLPHENYL)ETHAN-1-ONE 1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE
    • 1-(2-HYDROXY-5-METHYLPHENYL)-1-ETHANONE
    • 2-ACETYL-4-METHYLPHENOL
    • 2-HYDROXY-5-METHYLACETOPHENONE
    • AURORA 16683
    • ASISCHEM D38759
    • TIMTEC-BB SBB005399
    • 1-(2-hydtoxy-5-methylphenyl)etnanone
    • 2'-Hydroxy-5'-methylacetophenone
    • 2′-Hydroxy-5′-methylacetophenone
    • 1-(2-HYDROXY-5-METHYLPHENYL)ETHAN-1-ONE
    • Ethanone, 1-(2-hydroxy-5-methylphenyl)-
    • 5-methyl-2-hydroxyacetophenone
    • o-Acetyl-p-cresol
    • EOS-61730
    • OTAVA-BB BB7013941401
    • 1-(2-Hydroxy-5-methyl-phenyl)-ethanone
    • YNPDFBFVMJNGKZ-UHFFFAOYSA-N
    • 11661U1ZEN
    • Ethanone,1-(2-hydroxy-5-methylphenyl)-
    • 2 -Hydroxy-5 -methylacetophenone
    • 1-acetyl-2-hydrox
    • DTXSID9061702
    • Q27251292
    • BP-12459
    • SCHEMBL471440
    • FEMA NO. 4594
    • AKOS000266093
    • 5'-METHYL-2'-HYDROXYACETOPHENONE
    • Z85923114
    • 1450-72-2
    • NSC 26458
    • NSC-26458
    • J-008048
    • 2 inverted exclamation mark -Hydroxy-5 inverted exclamation mark -methylacetophenone
    • 1-(2-Hydroxy-5-methylphenyl)ethanone, 9CI
    • MFCD00002380
    • NCIOpen2_000252
    • NSC26458
    • 2-Hydroxy-5-methyl acetophenone
    • HY-W100681
    • NSC63363
    • SDCCGMLS-0065880.P001
    • SY048474
    • FT-0612556
    • NSC 63363
    • CHEMBL4444601
    • InChI=1/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H
    • UNII-11661U1ZEN
    • NS00021663
    • NSC-63363
    • 1-(2-Hydroxy-5-methylphenyl)ethanone #
    • CS-0153323
    • PD171706
    • H0790
    • 2'-Hydroxy-5'-methylacetophenone, 98%
    • Methyl 6-hydroxy-m-tolyl ketone
    • 5D-073
    • 2'-hydroxy-5'-methyl-acetophenone
    • 1-(2-Hydroxy-5-methylphenyl)-Ethanone
    • EN300-18588
    • EINECS 215-915-2
    • 2-Acetyl-p-cresol
    • CHEBI:179659
    • DB-011374
    • ALBB-019497
    • STK727255
    • MDL: MFCD00002380
    • Inchi: 1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3
    • InChI-Schlüssel: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
    • Lächelt: O([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C(C([H])([H])[H])=O
    • BRN: 1364840

Berechnete Eigenschaften

  • Genaue Masse: 150.06800
  • Monoisotopenmasse: 150.06808
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 154
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 9
  • Topologische Polaroberfläche: 37.3
  • XLogP3: 2.3

Experimentelle Eigenschaften

  • Farbe/Form: Gelbe Kristalle.
  • Dichte: 1.079
  • Schmelzpunkt: 45.0 to 49.0 deg-C
  • Siedepunkt: 112-114 °C/12 mmHg
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: 1.5369 (estimate)
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • PSA: 37.30000
  • LogP: 1.90320
  • Löslichkeit: Nicht bestimmt
  • FEMA: 4594 | 2-HYDROXY-5-METHYLACETOPHENONE

2'-Hydroxy-5'-methylacetophenone Sicherheitsinformationen

2'-Hydroxy-5'-methylacetophenone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
5D-073-100G
1-(2-hydroxy-5-methylphenyl)-1-ethanone
1450-72-2 >95%
100g
£101.00 2025-02-09
Enamine
EN300-18588-0.1g
1-(2-hydroxy-5-methylphenyl)ethan-1-one
1450-72-2 95%
0.1g
$19.0 2023-09-18
Enamine
EN300-18588-0.25g
1-(2-hydroxy-5-methylphenyl)ethan-1-one
1450-72-2 95%
0.25g
$19.0 2023-09-18
Enamine
EN300-18588-100.0g
1-(2-hydroxy-5-methylphenyl)ethan-1-one
1450-72-2 95%
100.0g
$382.0 2023-02-08
eNovation Chemicals LLC
D555318-100g
1-(2-Hydroxy-5-Methylphenyl)ethanone
1450-72-2 97%
100g
$500 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD18382-10g
1-(2-Hydroxy-5-methylphenyl)ethanone
1450-72-2 98%
10g
¥185.0 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H37601-10G
2'-Hydroxy-5'-methylacetophenone
1450-72-2
10g
¥383.35 2023-11-05
Apollo Scientific
OR1126-100g
2'-Hydroxy-5'-methylacetophenone
1450-72-2 97%
100g
£210.00 2025-02-19
AstaTech
62590-100/G
O-ACETYL-P-CRESOL
1450-72-2 97%
100g
$345 2023-09-16
TRC
H505220-500mg
1-(2-Hydroxy-5-methylphenyl)ethanone
1450-72-2
500mg
$ 69.00 2023-09-07

2'-Hydroxy-5'-methylacetophenone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1
2.1R:AlCl3
Referenz
Bioactivity study of thiophene and pyrazole containing heterocycles
By Kale, Nitin V. et al, Oriental Journal of Chemistry, 2021, 37(4), 891-899

Synthetic Routes 2

Reaktionsbedingungen
1.13 h, reflux
2.1R:AlCl3, 8 h, 110°C
Referenz
Synthesis of 4-methoxy-1,3-benzenediolylhydrazones and evaluation of their anti-platelet aggregation activity
By Wang, Chaoqing et al, Iranian Journal of Pharmaceutical Research, 2019, 18(4), 1803-1815

Synthetic Routes 3

Reaktionsbedingungen
1.1
Referenz
A convenient and efficient synthesis of 2-thio-5-hydroxy-5H-[1]benzopyrano[4,3-d]pyrimidines via ultrasonic irradiation compared with conventional method
By Dhokale, Namdeo T. et al, Current Research in Green and Sustainable Chemistry, 2022, 5, 100282

Synthetic Routes 4

Reaktionsbedingungen
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Referenz
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 5

Reaktionsbedingungen
1.1R:C5H5N, S:CH2Cl2, 0°C → rt; 5 h, rt
2.1R:AlCl3, 0°C → 120°C; 5 h, 120°C
Referenz
Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
By Kurma, Siva Hariprasad et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127341

Synthetic Routes 6

Reaktionsbedingungen
1.1S:Ac2O
2.1R:AlCl3
Referenz
Synthesis, characterization and biological activities of pyrazole based heterocycles
By Kale, Nitin V. et al, Asian Journal of Chemistry, 2022, 34(3), 583-590

Synthetic Routes 7

Reaktionsbedingungen
1.1
2.1R:AlCl3, 45 min, 120°C
Referenz
Synthesis of some novel chalcones derived from P-cresol and aromatic aldehydes
By Kurhade, G. H. et al, European Journal of Biomedical and Pharmaceutical Sciences, 2018, 5(6), 1-2

Synthetic Routes 8

Reaktionsbedingungen
1.190°C
2.1C:AlCl3, 5 h, 120°C; cooled
2.2R:NH4Cl, neutralized
Referenz
Novel p-Functionalized Chromen-4-on-3-yl Chalcones Bearing Astonishing Boronic Acid Moiety as MDM2 Inhibitor: Synthesis, Cytotoxic Evaluation and Simulation Studies
By Bhatia, Richa K. et al, Medicinal Chemistry (Sharjah, 2020, 16(2), 212-228

Synthetic Routes 9

Reaktionsbedingungen
1.1R:AcOH, R:LiClO4, R:H2O, C:DDQ, S:MeCN, 48 h, rt
Referenz
Electrophotocatalytic C-H Heterofunctionalization of Arenes
By Huang, He and Lambert, Tristan H., Angewandte Chemie, 2021, 60(20), 11163-11167

Synthetic Routes 10

Reaktionsbedingungen
1.1S:PhMe, 6 h, 423K
Referenz
Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts
By Lin, Ronghe et al, Catalysis Science & Technology, 2020, 10(13), 4282-4292

Synthetic Routes 11

Reaktionsbedingungen
1.1
Referenz
Synthesis of substituted bromo-nitro-flavanones and 3,5-diaryl-4-aroylisoxazolines
By Dhirbassi, Suresh D. and Dighade, Surendra R., Rasayan Journal of Chemistry, 2014, 7(1), 33-38

Synthetic Routes 12

Reaktionsbedingungen
1.1R:C5H5N
2.1R:AlCl3, heated
Referenz
Synthesis, characterization and antibacterial activity of nanocrystalline Ni(II)-6-methyl-4-oxo-4H-chromene-3-carbaldehyde complex
By Kolhe, N. H. et al, Asian Journal of Chemistry, 2017, 29(1), 119-123

Synthetic Routes 13

Reaktionsbedingungen
1.1
2.1R:AlCl3
Referenz
Synthesis, characterisation and antimicrobial screening of some new thiazolyl chromones and pyrazoles
By Landage, V. P. et al, Indian Journal of Chemistry, 2019, 58B(8), 916-920

Synthetic Routes 14

Reaktionsbedingungen
1.1R:C5H5N, S:CH2Cl2, 0°C → rt; 3 h, rt
2.1R:NaHCO3, C:AlCl3, S:H2O, S:PhCl, 0°C; 0°C → 100°C; overnight, 100°C; 100°C → rt
2.2R:HCl, S:H2O, S:CH2Cl2, 0°C
Referenz
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
By Ding, Chaochao et al, ChemCatChem, 2018, 10(23), 5397-5401

2'-Hydroxy-5'-methylacetophenone Raw materials

2'-Hydroxy-5'-methylacetophenone Preparation Products

2'-Hydroxy-5'-methylacetophenone Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1450-72-2)2'-Hydroxy-5'-methylacetophenone
A3147
Reinheit:99%/99%
Menge:500g/100g
Preis ($):887.0/207.0